molecular formula C8H6ClNO B1358151 3-Chloro-5-methoxybenzonitrile CAS No. 473923-96-5

3-Chloro-5-methoxybenzonitrile

Cat. No. B1358151
CAS RN: 473923-96-5
M. Wt: 167.59 g/mol
InChI Key: BCJBKZKDIVECQW-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . It is a solid substance at room temperature .


Synthesis Analysis

This compound can be synthesized from 3,5-Dichlorobenzonitrile and Sodium Methoxide . Another synthetic method involves using 3-chloro-5-hydroxybenzonitrile as a raw material, which is subjected to difluoromethylation and reduction under the protection of nitrogen to obtain a final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4H,1H3 . The InChI key is BCJBKZKDIVECQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a predicted boiling point of 241.0±25.0 °C and a predicted density of 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Chloro-5-methoxybenzonitrile is used in the synthesis of various chemical compounds. For instance, it reacts with sodium methoxide to yield different substituted benzonitriles. This process demonstrates its utility in nucleophilic aromatic substitution reactions (Giannopoulos et al., 2000).
  • It also plays a role in the synthesis of certain derivatives for anti-tumor activities, as seen in the preparation of 4-aminoquinazoline derivatives. These compounds have shown activities against Bcap-37 cell proliferation, highlighting their potential in medical research (Li, 2015).

Photophysical Properties

  • The photochemistry of substituted benzonitriles like this compound is an area of active research. Studies reveal that these compounds form transient species with specific reactivity, which are important for understanding photochemical processes (Bonnichon et al., 1999).

Organic and Inorganic Chemistry Applications

  • This compound is a crucial intermediate in various organic synthesis processes. For example, it's used in improved synthesis methods for isoquinolin derivatives, demonstrating its versatility in organic chemistry (Zheng et al., 2009).
  • Its derivatives are also used in the formation of complexes with lanthanides and d-block elements. This application is significant in the study of thermal properties and coordination chemistry (Ferenc & Bocian, 2003).

Safety and Hazards

3-Chloro-5-methoxybenzonitrile is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-chloro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJBKZKDIVECQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620630
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473923-96-5
Record name 3-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask charged with 3,5-dichlorobenzonitrile (130a, 7.31 g; 34.90 mmol) and maintained under an argon atmosphere was added DMF (70 mL). The flask was cooled to 0° C. and powdered sodium methoxide (1.88 g; 34.90 mmol) was added in two portions 15 m apart. The homogeneous mixture was allowed to warm to room temperature and stirred for 24 h. The solution was cooled to 0° C. and aqueous 10% HCl (20 mL) was added dropwise via an addition funnel after which the reaction was warmed to RT. The mixture was extracted with EtOAc and the combined extracts washed sequentially with water and brine. The organic phase was dried (Na2SO4), filtered, and volatile solvents were removed in vacuo. The resulting solid was recrystallized from hexanes to afford 3-chloro-5-methoxybenzonitrile (130b, 4.2 g; 72%).
Quantity
7.31 g
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reactant
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1.88 g
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20 mL
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70 mL
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Synthesis routes and methods II

Procedure details

step 1—A 100 ml round bottom flask was charged under a stream of nitrogen with 3,5-dichlorobenzonitrile (R-3a,7.0 g, 40.69 mmol) and anhydrous DMF (75 mL). To the solution was added sodium methoxide (2.26 g, 44.76 mmol) and resulting solution was stirred further at RT for 24 h. When the reaction was complete, aqueous 10% HCl added dropwise to the reaction vessel. The crude mixture was extracted with EtOAc and sequentially washed with aqueous acid, water and brine. The EtOAc extracts were dried (Na2SO4), filtered and the solvent was removed in vacuo to afford a crude solid which was recrystallized from hexane/acetone to afford 5.9 g (86%) of 5-chloro-3-methoxy-benzonitrile.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
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2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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